molecular formula C18H22Cl2N2O2S B2645004 2-(2-Chlorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351658-42-8

2-(2-Chlorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2645004
CAS No.: 1351658-42-8
M. Wt: 401.35
InChI Key: YSCKUNZFGWNXRK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that features a chlorophenyl group, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the preparation of the piperazine intermediate. This can be achieved by reacting 2-chlorophenylacetic acid with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Introduction of the Thiophene Moiety: The next step involves the introduction of the thiophene group. This can be done by reacting the piperazine intermediate with 2-bromoethanol and thiophene-2-carbaldehyde under basic conditions, typically using sodium hydride or potassium carbonate as the base.

    Final Coupling and Hydrochloride Formation: The final step is the coupling of the intermediate with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions would be critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding interactions with proteins or nucleic acids.

Medicine

Medicinally, 2-(2-Chlorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is investigated for its potential therapeutic effects. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the thiophene moiety are crucial for its binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
  • 2-(2-Chlorophenyl)-1-(4-(2-thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride

Uniqueness

Compared to similar compounds, 2-(2-Chlorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is unique due to the presence of both the hydroxy and thiophene groups. This dual functionality can enhance its binding properties and biological activity, making it a more versatile and potent compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S.ClH/c19-15-5-2-1-4-14(15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-6-3-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCKUNZFGWNXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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